molecular formula C20H15ClN2O4S B13811598 5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid

5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid

Cat. No.: B13811598
M. Wt: 414.9 g/mol
InChI Key: BBMMRQBNVRGCCO-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is a complex organic compound that features a chloro-substituted benzoic acid core linked to a methoxynaphthalene moiety through a carbamothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid typically involves multiple steps:

    Formation of the Methoxynaphthalene Derivative: The starting material, 3-methoxynaphthalene, undergoes acylation to form 3-methoxynaphthalene-2-carbonyl chloride.

    Coupling Reaction: The 3-methoxynaphthalene-2-carbonyl chloride is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)amino]benzoic acid.

    Thioamide Formation: The intermediate is further reacted with thiourea under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)amino]benzoic acid: Lacks the thioamide group, which may affect its reactivity and biological activity.

    5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamoylamino]benzoic acid: Contains a carbamoyl group instead of a carbamothioyl group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the carbamothioyl group in 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H15ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C20H15ClN2O4S/c1-27-17-9-12-5-3-2-4-11(12)8-15(17)18(24)23-20(28)22-16-7-6-13(21)10-14(16)19(25)26/h2-10H,1H3,(H,25,26)(H2,22,23,24,28)

InChI Key

BBMMRQBNVRGCCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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